molecular formula C8H8N4O B081351 1H-Benzimidazole-2-carboximidamide,N-hydroxy- CAS No. 14483-74-0

1H-Benzimidazole-2-carboximidamide,N-hydroxy-

Cat. No.: B081351
CAS No.: 14483-74-0
M. Wt: 176.18 g/mol
InChI Key: LHUOVHXSJSZNCW-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-carboximidamide,N-hydroxy- is a benzimidazole derivative featuring a hydroxylamine (-NHOH) group at the carboximidamide position. The carboximidamide group (C(=NH)NH₂) at the 2-position distinguishes it from conventional N-hydroxybenzimidazole derivatives, which often possess carbonyl groups adjacent to hydroxylamine, limiting structural versatility .

Synthetic routes for related compounds involve multi-step protocols, including condensation of o-phenylenediamine derivatives with hydrazine hydrate or sodium cyanate (as seen in and ), followed by selective N-hydroxylation. Spectroscopic characterization (IR, NMR, MS) confirms functional groups and molecular integrity .

Properties

IUPAC Name

N'-hydroxy-1H-benzimidazole-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-7(12-13)8-10-5-3-1-2-4-6(5)11-8/h1-4,13H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIQJYVDSGYHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile-to-Amideoxime Conversion

Reagents :

  • 2-Cyanobenzimidazole derivatives

  • Hydroxylamine hydrochloride (NH2_2OH·HCl)

  • Potassium tert-butoxide (KOtBu)

  • Dimethyl sulfoxide (DMSO)

Procedure :

  • A mixture of 2-cyanobenzimidazole (1 mmol), NH2_2OH·HCl (10 mmol), and KOtBu (10 mmol) is stirred in DMSO (1 mL) at room temperature for 24 hours.

  • The reaction is quenched with water, precipitating the crude product.

  • The solid is filtered, washed extensively with water, and dried to yield 1H-Benzimidazole-2-carboximidamide,N-hydroxy- .

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydroxylamine on the nitrile carbon, forming an intermediate iminoxyl radical. Deprotonation by KOtBu facilitates tautomerization to the stable amidoxime.

Yield : 70–85% (dependent on substituents).

Precursor Synthesis: Benzimidazole Carbonitrile Preparation

The 2-cyanobenzimidazole precursors are synthesized through condensation reactions involving o-phenylenediamine derivatives and nitrile-containing reagents.

Condensation with Sodium Metabisulfite-Adducted Aldehydes

Reagents :

  • 3-Amino-4-(N-substituted-amino)benzonitriles

  • Sodium metabisulfite (Na2_2S2_2O5_5)-adducted arylaldehydes

  • Dimethylformamide (DMF)

Procedure :

  • Arylaldehydes are pre-treated with Na2_2S2_2O5_5 to form stable adducts.

  • These adducts react with 3-amino-4-(N-substituted-amino)benzonitriles in DMF at 120°C for 3–4 hours.

  • The resulting 2-cyanobenzimidazoles are isolated via filtration after alkaline workup.

Example :

  • 4-Chlorobenzaldehyde adduct yields 2-(4-chlorophenyl)-1H-benzimidazole-5-carbonitrile.

Yield : 65–78%.

Alternative Route: Direct Cyclization of o-Phenylenediamine Derivatives

Phillips’ Method Modification

Reagents :

  • o-Phenylenediamine

  • Cyanocarboxylic acid derivatives

  • Concentrated HCl

Procedure :

  • o-Phenylenediamine is condensed with cyanocarboxylic acids (e.g., cyanoacetic acid) under reflux in HCl.

  • Cyclodehydration forms the benzimidazole core, with subsequent oxidation stabilizing the nitrile group.

Limitations :

  • Lower regioselectivity for 2-cyano substitution compared to metabisulfite-adduct methods.

Catalytic Enhancements and Solvent Effects

Solvent Optimization

  • DMSO vs. Ethanol : DMSO enhances reaction rates due to its polar aprotic nature, stabilizing transition states during amidoxime formation.

  • Temperature : Room-temperature reactions in DMSO prevent side reactions (e.g., over-oxidation).

Base Selection

  • KOtBu vs. NaOH : KOtBu provides stronger deprotonation, favoring amidoxime tautomerization over oxime byproducts.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • 1^1H-NMR :

    • Amidoxime NH2_2 protons appear as broad singlets at δ 5.8–6.2 ppm.

    • Benzimidazole aromatic protons resonate between δ 7.2–8.1 ppm.

  • FT-IR :

    • N–O stretch at 930–960 cm1^{-1}.

    • C=N stretch at 1640–1680 cm1^{-1}.

Purity and Yield Comparison

MethodStarting MaterialCatalyst/SolventYield (%)Purity (%)
Nitrile-to-amidoxime2-CyanobenzimidazoleKOtBu/DMSO8597
Metabisulfite-adducto-PhenylenediamineNa2_2S2_2O5_5/DMF7895
Phillips’ Methodo-PhenylenediamineHCl6088

Challenges and Optimization Strategies

Byproduct Formation

  • Oxime Isomers : Prolonged reaction times or elevated temperatures promote tautomerization to less stable oxime forms.

  • Mitigation : Strict temperature control (25–30°C) and stoichiometric excess of NH2_2OH·HCl.

Scalability

  • Batch vs. Flow Reactors : Continuous flow systems improve mixing and heat transfer, enhancing yields to >90% in pilot-scale trials.

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions : 80°C, 20 minutes, ethanol solvent.

  • Advantage : Reduces reaction time from 24 hours to <1 hour.

Biocatalytic Approaches

  • Enzymatic Nitrile Hydration : Nitrilase enzymes convert nitriles to amidoximes under mild conditions (pH 7.0, 37°C).

  • Yield : 50–60% (current limitations in enzyme stability) .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-2-carboximidamide,N-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce simpler benzimidazole compounds.

Scientific Research Applications

Chemical Synthesis and Reactions

1H-Benzimidazole-2-carboximidamide, N-hydroxy- serves as a precursor in the synthesis of various organic compounds. Notably, it undergoes several chemical reactions:

  • Oxidation : The compound can be oxidized using strong oxidizing agents like potassium permanganate, yielding benzimidazole derivatives with additional functionalities.
  • Reduction : Reduction reactions can be performed using sodium borohydride in alcoholic solvents.
  • Substitution : Nucleophilic substitution reactions can occur at the imidazole ring when treated with nucleophiles such as amines or thiols under basic conditions.

These reactions facilitate the development of new compounds with tailored properties for specific applications .

Anticancer Activity

Recent studies have demonstrated that 1H-Benzimidazole-2-carboximidamide, N-hydroxy- exhibits promising anticancer properties. For instance:

  • A derivative of this compound showed significant cytotoxicity against various cancer cell lines, including human pancreatic carcinoma and leukemia cells, with IC50 values ranging from 1.6 to 7.9 μM .
  • The compound has been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth effectively .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

  • It has demonstrated efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.015 mg/mL .
  • Variants of the compound have been synthesized to enhance its pharmacological activities, leading to stronger antimicrobial agents .

Enzyme Inhibition

In biological systems, 1H-Benzimidazole-2-carboximidamide, N-hydroxy- may function as an enzyme inhibitor by binding to active sites of specific enzymes. This mechanism is crucial for developing therapeutic agents targeting various diseases .

Industrial Applications

The versatility of 1H-Benzimidazole-2-carboximidamide, N-hydroxy- extends to industrial applications:

  • Material Science : The compound is utilized in developing new materials and catalysts due to its unique chemical properties. Its derivatives are being explored for use in nanomaterials and sensor technologies .
  • Pharmaceutical Development : The ongoing research into its biological activities positions this compound as a candidate for new drug formulations aimed at treating various diseases .

Case Study 1: Anticancer Research

A comprehensive study investigated the effects of various benzimidazole derivatives on cancer cell lines. The results indicated that specific modifications to the benzimidazole structure significantly enhanced anticancer activity. For example, compounds with hydrazone linkages exhibited improved cytotoxicity against human T-lymphoblastic leukemia cells .

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial properties of benzimidazole derivatives revealed that certain modifications could lead to compounds with enhanced activity against resistant bacterial strains. One study reported a derivative with an MIC value significantly lower than that of standard antibiotics .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-carboximidamide,N-hydroxy- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzimidazole Derivatives

Compound Name Substituents (Position) Key Functional Groups Molecular Formula Molecular Weight Notable Properties/Applications
1H-Benzimidazole-2-carboximidamide,N-hydroxy- N-hydroxy carboximidamide (2) -NHOH, C(=NH)NH₂ C₈H₈N₄O 192.18 Radical precursor for C–H activation
N,N'-Dimethyl-1H-benzimidazole-2-carboximidamide N,N'-dimethyl carboximidamide (2) C(=NH)N(CH₃)₂ C₁₀H₁₂N₄ 188.23 Enhanced lipophilicity; potential kinase inhibition
2-(1H-Benzimidazol-2-yl)hydrazinecarboxamide Hydrazinecarboxamide (2) NH₂C(=O)NH-NH- C₈H₈N₄O 192.18 Anticonvulsant activity (seizure models)
6-Chloro-1H-benzimidazole-2-carboxylic acid Carboxylic acid (2), Cl (6) COOH, Cl C₈H₅ClN₂O₂ 196.59 Intermediate for antiparasitic agents
N-Hydroxybenzamide derivatives N-hydroxy benzamide (varies) -NHOH, C(=O)NH- C₁₄H₁₁N₃O₂ ~253.26 HDAC6 inhibition (pIC₅₀ up to 8.5)

Physicochemical Properties

  • Solubility : The N-hydroxy group in the target compound enhances aqueous solubility compared to N,N'-dimethyl derivatives, which are more lipophilic .
  • Stability : Carboximidamide derivatives are less prone to hydrolysis than carboxylic acid analogues, making them suitable for prolonged catalytic cycles .

Biological Activity

1H-Benzimidazole-2-carboximidamide,N-hydroxy- is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and specific activities, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound's structure is characterized by a benzimidazole core with a carboximidamide and hydroxyl functional groups. The synthesis typically involves the reaction of 1,2-diaminobenzene with glycolic acid in a hydrochloric aqueous solution, followed by precipitation through sodium hydroxide addition at elevated temperatures.

Anticancer Properties

1H-Benzimidazole-2-carboximidamide,N-hydroxy- has shown promising anticancer activity across various cancer cell lines. For instance, studies have reported IC50 values ranging from 1.2 µM to 5.3 µM against different tumor types, including MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines . A summary of these findings is presented in Table 1.

Compound Cell Line IC50 (µM) Activity
Compound AMCF-71.2Strong
Compound BHCT1163.7Moderate
Compound CHEK 2935.3Weak

The mechanism of action for this compound involves enzyme inhibition , where it binds to active sites of specific enzymes, thereby blocking their activity. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. The exact molecular targets vary depending on the specific application .

Antimicrobial Activity

Additionally, the compound exhibits antimicrobial properties , particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentration (MIC) values have been reported as low as 8 µM for selective strains . This activity is crucial for its potential use in treating bacterial infections.

Case Studies

Several studies have explored the biological efficacy of derivatives of 1H-Benzimidazole-2-carboximidamide,N-hydroxy-. For example:

  • Study 1 : Investigated the compound's effect on MCF-7 cells, demonstrating significant apoptosis induction at low concentrations.
  • Study 2 : Focused on its antibacterial activity, finding that certain derivatives exhibited selective toxicity against E. faecalis with an MIC of 8 µM.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1H-Benzimidazole-2-carboximidamide,N-hydroxy-, it is essential to compare it with structurally similar compounds:

Compound Anticancer Activity Antimicrobial Activity
1H-Benzimidazole-2-carboximidamideModerateSelective against Gram+
1H-Benzimidazole-2-carboxylic acidWeakModerate
1H-Benzimidazole-2-methanolHighLow

This comparison highlights that while some derivatives exhibit strong anticancer properties, they may lack the antimicrobial efficacy observed in others.

Q & A

Q. What are the key steps in synthesizing 1H-benzimidazole-2-carboximidamide derivatives, and how are intermediates characterized?

The synthesis typically involves a multi-step protocol starting with o-phenylenediamine. For example:

  • Step 1 : React o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol (confirmed via IR: S-H stretch at 2634 cm⁻¹, N-H stretch at 3395 cm⁻¹) .
  • Step 2 : Hydrazine hydrate treatment generates 2-hydrazinyl-1H-benzo[d]imidazole (characterized by Rf value shifts and IR bands at 3464 cm⁻¹ for N-H) .
  • Step 3 : Condensation with aromatic aldehydes/ketones yields target compounds (e.g., 4a-t series). Structural validation employs elemental analysis (±0.4% deviation), ¹H-NMR (e.g., δ12.31 for S-H), and ESI-MS .

Q. Which spectroscopic methods are critical for confirming the structure of 1H-benzimidazole-2-carboximidamide derivatives?

A combination of techniques is essential:

  • ¹H-NMR : Identifies protons in the benzimidazole ring (e.g., singlet at δ10.93 for N-H) and substituents (e.g., aromatic aldehydes at δ7.2–8.5) .
  • IR Spectroscopy : Detects functional groups like hydrazine (N-H stretch at ~3464 cm⁻¹) and thiols (2634 cm⁻¹) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 229.3 for a compound with MW 229.30) .

Q. How are preliminary biological activities of these compounds assessed in anticonvulsant research?

Standard assays include:

  • In vivo seizure models (e.g., maximal electroshock or pentylenetetrazole-induced seizures in rodents).
  • Dose-response studies to determine ED₅₀ values.
  • Neurotoxicity screening using rotorod tests .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of 1H-benzimidazole-2-carboximidamide derivatives with electron-deficient aromatic aldehydes?

  • Catalyst Selection : Use Ru(bpp)(pydic) or Mn(IV) oxide to enhance oxidation efficiency (e.g., 85% yield with MnO₂ in dichloromethane) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of electron-deficient aldehydes.
  • Temperature Control : Reactions at 50–60°C reduce side-product formation .

Q. What strategies resolve contradictions in spectral data interpretation for benzimidazole derivatives?

  • Cross-Validation : Combine ¹³C NMR (e.g., δ151.93 for N=C-N) with HSQC/HMBC to assign ambiguous peaks .
  • Computational Modeling : DFT calculations predict chemical shifts and verify experimental NMR assignments .
  • Crystallography : Single-crystal X-ray diffraction resolves disputes in tautomeric forms (e.g., thiol vs. thione) .

Q. How do substituents on the benzimidazole core influence pharmacological efficacy and toxicity?

  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance anticonvulsant activity but may increase hepatotoxicity (e.g., compound 4n with 2-Cl substitution showed 82% yield but higher cytotoxicity) .
  • Hydrophilic Moieties (e.g., -OH, -OMe): Improve bioavailability but reduce BBB penetration (e.g., compound 4l with 4-OH had 85% yield but limited CNS activity) .

Q. What advanced assays evaluate the mechanism of action of these compounds in neurological disorders?

  • Patch-Clamp Electrophysiology : Measures ion channel modulation (e.g., GABAₐ receptor currents).
  • Microdialysis : Quantifies neurotransmitter release (e.g., glutamate or GABA) in rodent brains.
  • Molecular Docking : Predicts binding affinity to targets like sodium channels or NMDA receptors .

Methodological Considerations

Q. How should researchers handle discrepancies between theoretical and experimental elemental analysis data?

  • Purification : Re-crystallize compounds using ethanol/water mixtures to remove impurities.
  • Instrument Calibration : Verify CHNS analyzer accuracy with certified standards (e.g., sulfanilamide).
  • Hydrate/Solvate Identification : TGA-DSC detects bound solvents affecting %C/%H values .

Q. What are the best practices for synthesizing air- or moisture-sensitive benzimidazole derivatives?

  • Schlenk Techniques : Use under nitrogen/argon to prevent oxidation.
  • Dessicants : Include molecular sieves (3Å) in reaction mixtures.
  • Low-Temperature Quenching : Halt reactions at –78°C to stabilize intermediates .

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